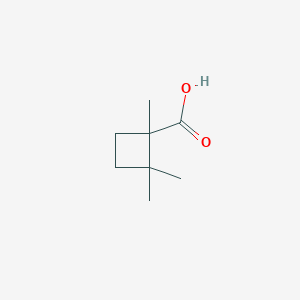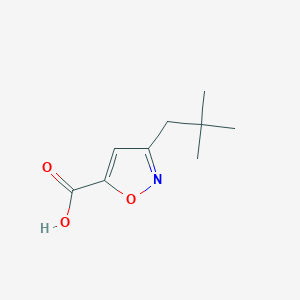![molecular formula C15H21ClN2O4S B13574946 Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is an organosulfur compound widely employed in organic synthesis. It is known for its versatility as a reagent in various chemical reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Michael addition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with chlorosulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by a nucleophile.
Friedel-Crafts Alkylation: It can act as an alkylating agent in Friedel-Crafts reactions, introducing the piperazine moiety into aromatic systems.
Michael Addition: The compound can also be involved in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or thiols, and catalysts like aluminum chloride for Friedel-Crafts alkylation. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Friedel-Crafts alkylation would result in an aromatic compound with an attached piperazine moiety .
Wissenschaftliche Forschungsanwendungen
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and piperazine groups into target molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs, particularly those targeting neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate involves its ability to act as an electrophile in chemical reactions. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various synthetic applications to modify and functionalize target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound has a similar piperazine core but with an amino group instead of a chlorosulfonyl group.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Another related compound with a chloroethyl group instead of a chlorosulfonyl group.
Uniqueness
Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of complex molecules and materials .
Eigenschaften
Molekularformel |
C15H21ClN2O4S |
|---|---|
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
tert-butyl 4-(3-chlorosulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O4S/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)12-5-4-6-13(11-12)23(16,20)21/h4-6,11H,7-10H2,1-3H3 |
InChI-Schlüssel |
ISOUZITUVCKKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)
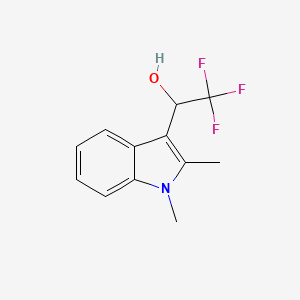
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)
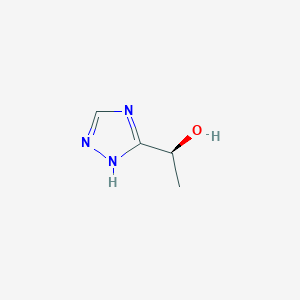

![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
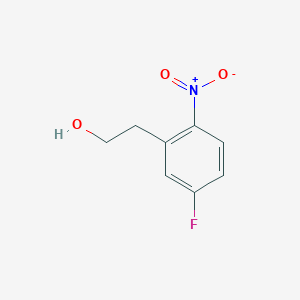

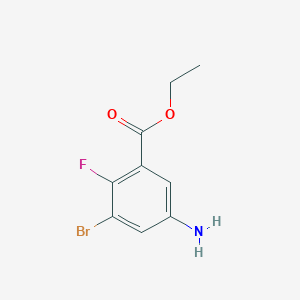
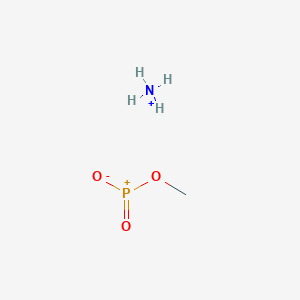
![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
